![molecular formula C18H26N8O3 B2424128 ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1448065-35-7](/img/structure/B2424128.png)
ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring. The exact structure would depend on the positions of the various substituents .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, but the specific reactions would depend on the functional groups present in the molecule. For example, they can react with hydrazonoyl halides to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the triazole and pyrimidine rings in the molecule could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis of Novel Compounds with Biological Activities
Research has focused on the synthesis of novel compounds with potential biological activities, including antihypertensive agents and antimicrobial properties. For instance, a study by Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising antihypertensive activity, highlighting the relevance of similar chemical structures in developing therapeutic agents (Bayomi et al., 1999). Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been explored for their scientific explanations and potential reactions, indicating a broad interest in harnessing the chemical framework of such compounds for varied biological applications (Mohamed, 2021).
Development of New Synthetic Methodologies
The research also delves into developing new synthetic methodologies and improving existing ones. For example, Khaligh et al. (2020) introduced a new additive for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating an innovative approach to synthetic chemistry that prioritizes green chemistry principles (Khaligh et al., 2020).
Antimicrobial Activity Research
The antimicrobial potential of compounds within this chemical class has been a significant focus. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including derivatives with potential antimicrobial agents, indicating the compound's utility in addressing microbial resistance (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
ethyl 4-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O3/c1-3-26-16-14(22-23-26)15(19-11-20-16)25-9-12(10-25)17(27)21-13-5-7-24(8-6-13)18(28)29-4-2/h11-13H,3-10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQOIKANTLLTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCN(CC4)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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